5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a methylamino group, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzylmethylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with a suitable enone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets. The benzyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-[Benzyl(methyl)amino]-1-phenylpent-1-en-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-[Benzyl(methyl)amino]-1-(4-chlorophenyl)pent-1-en-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
CAS No. |
918519-38-7 |
---|---|
Molecular Formula |
C19H20FNO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C19H20FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-12H,13-15H2,1H3 |
InChI Key |
JOFUCFFUTDYTPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C=CC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.